Z-D-Lys(Fmoc)-OH

概要

説明

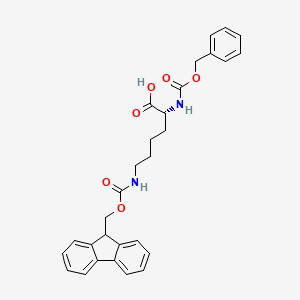

Z-D-Lys(Fmoc)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(benzyloxycarbonyl)-L-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Lys(Fmoc)-OH typically involves the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate (Boc)2O . The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the process is usually carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of large quantities of the compound .

化学反応の分析

Types of Reactions

Z-D-Lys(Fmoc)-OH undergoes various types of chemical reactions, including:

Substitution Reactions: The protective groups can be selectively removed under specific conditions to allow for further functionalization of the lysine residue.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the lysine residue, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Fmoc-OSu: Used for introducing the Fmoc protective group.

(Boc)2O: Used for introducing the Boc protective group.

Organic Solvents: Such as dichloromethane and dimethylformamide.

Major Products Formed

The major products formed from these reactions include various protected lysine derivatives, which can be further used in peptide synthesis and other applications .

科学的研究の応用

Peptide Synthesis

Z-D-Lys(Fmoc)-OH is primarily utilized in the synthesis of peptides, especially through solid-phase peptide synthesis (SPPS). The Fmoc group allows for efficient coupling reactions while protecting the amino group of lysine during the synthesis process.

- Solid-Phase Peptide Synthesis (SPPS): This method enables the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This compound serves as a key building block in this process, facilitating the construction of complex peptide structures with high purity and yield .

Drug Development

In pharmaceutical research, this compound is essential for developing peptide-based drugs. Its structural properties allow for modifications that enhance biological activity and therapeutic efficacy.

- Peptide-Based Therapeutics: By incorporating this compound into drug candidates, researchers can create peptides that mimic natural hormones or neurotransmitters, potentially leading to innovative treatments for various diseases .

Bioconjugation

The compound plays a significant role in bioconjugation processes, where it can be linked to other biomolecules. This application is particularly relevant in targeted drug delivery systems.

- Targeted Drug Delivery: By conjugating this compound with antibodies or other targeting moieties, researchers can improve the specificity and efficacy of therapeutic agents in cancer therapy .

Neuroscience Research

This compound contributes to the study of neuropeptides, which are crucial for understanding neurological functions and disorders.

- Neuropeptide Studies: The compound aids in synthesizing neuropeptides that can be used to investigate their roles in various neurological conditions, potentially leading to new therapeutic strategies for disorders such as Alzheimer’s disease and depression .

Case Studies and Research Findings

作用機序

The mechanism of action of Z-D-Lys(Fmoc)-OH involves the selective protection of the lysine residue, which prevents unwanted reactions during peptide synthesis. The Fmoc and Z protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other complex molecules .

類似化合物との比較

Similar Compounds

Boc-Lys(Z)-OSu: Another lysine derivative used in peptide synthesis.

Z-D-Lys(Boc)-OME: A similar compound with different protective groups.

Uniqueness

Z-D-Lys(Fmoc)-OH is unique due to its combination of Fmoc and Z protective groups, which provide greater control over the synthesis process and allow for the production of more complex peptides and molecules .

生物活性

Z-D-Lys(Fmoc)-OH, a derivative of lysine protected with the fluorenylmethyloxycarbonyl (Fmoc) group, is a significant compound in peptide synthesis and biological research. This article explores its biological activity, applications, and relevant research findings.

1. Overview of this compound

This compound is primarily used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. The Fmoc group allows for selective protection of the amino group, facilitating the synthesis of complex peptides. The Z (benzyloxycarbonyl) group provides additional protection for the lysine side chain, enhancing the compound's utility in various biochemical applications.

2. Biological Applications

2.1 Peptide Synthesis and Drug Development

This compound is integral in synthesizing peptide-based therapeutics. Its structural properties allow for the creation of peptides that can modulate biological processes, including enzyme inhibition and receptor interaction. Recent studies highlight its role in developing inhibitors for histone deacetylases (HDACs), which are critical in epigenetic regulation and cancer therapy .

2.2 Antimicrobial Activity

Research indicates that peptides synthesized using this compound exhibit antimicrobial properties. For instance, studies on cathelicidin analogs synthesized with this compound demonstrated broad-spectrum antibacterial activity with low cytotoxicity . This suggests potential applications in treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

The mechanism by which this compound exerts its biological effects is linked to its ability to form stable interactions with target proteins and enzymes. The Fmoc group facilitates selective binding, while the lysine residue plays a crucial role in maintaining structural integrity and enhancing solubility in biological systems.

4.1 Synthesis of Peptidomimetic Inhibitors

A study explored the synthesis of peptidomimetic inhibitors using this compound as a building block for HDAC inhibitors. The synthesized compounds exhibited significant inhibitory activity (IC50 = 390 nM), showcasing their potential as therapeutic agents against various cancers .

4.2 Antimicrobial Evaluation

In another study involving cathelicidin-PY analogs, peptides incorporating this compound were evaluated for their antimicrobial efficacy. Results indicated that these peptides maintained structural stability while exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

5. Data Table: Summary of Biological Activities

| Study | Compound | Activity | IC50/Effectiveness |

|---|---|---|---|

| HDAC Inhibitor Synthesis | This compound | Inhibition of HDAC1 | IC50 = 390 nM |

| Antimicrobial Peptide Evaluation | Cathelicidin-PY Analog | Broad-spectrum antibacterial | Effective against MRSA |

6. Conclusion

This compound is a versatile compound with significant implications in peptide synthesis and biological research. Its role in developing therapeutics targeting HDACs and antimicrobial peptides highlights its potential in addressing critical health challenges, including cancer and antibiotic resistance. Ongoing research will likely continue to uncover new applications and enhance our understanding of its biological mechanisms.

特性

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKKPRSYVVUBTR-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。